Pyroxasulfone metabolite 3 Pyroxasulfone metabolite 3
Brand Name: Vulcanchem
CAS No.: 1379794-41-8
VCID: VC2902697
InChI: InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16)
SMILES: CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F
Molecular Formula: C7H5F5N2O3
Molecular Weight: 260.12 g/mol

Pyroxasulfone metabolite 3

CAS No.: 1379794-41-8

Cat. No.: VC2902697

Molecular Formula: C7H5F5N2O3

Molecular Weight: 260.12 g/mol

* For research use only. Not for human or veterinary use.

Pyroxasulfone metabolite 3 - 1379794-41-8

Specification

CAS No. 1379794-41-8
Molecular Formula C7H5F5N2O3
Molecular Weight 260.12 g/mol
IUPAC Name 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16)
Standard InChI Key MYUDLFRMVZXUQY-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F
Canonical SMILES CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F

Introduction

Chemical Identity and Structure

Pyroxasulfone metabolite 3 is chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid . This metabolite contains a pyrazole ring structure with several key functional groups that contribute to its chemical properties and biological significance.

Structural Features and Chemical Properties

The chemical structure of pyroxasulfone metabolite 3 is characterized by:

  • A pyrazole ring as the central molecular framework

  • A difluoromethoxy group (F₂HCO-) at the 5-position

  • A methyl group (CH₃-) attached to one of the nitrogen atoms in the pyrazole ring

  • A trifluoromethyl group (CF₃-) at the 3-position

  • A carboxylic acid group (-COOH) at the 4-position

This unique structural arrangement results from specific metabolic processes that modify the parent pyroxasulfone compound. The carboxylic acid functional group is particularly significant as it represents an oxidative transformation of the parent molecule and affects the compound's polarity, solubility, and biological interactions.

Formation and Metabolic Pathways

Pyroxasulfone metabolite 3 forms through specific metabolic processes in both plants and animals exposed to the parent herbicide pyroxasulfone.

Plant Metabolism Pathways

In plants, pyroxasulfone undergoes several metabolic transformations, with the primary pathways involving:

  • Cleavage between the two ring structures of the parent compound

  • Side chain oxidation resulting in carboxylic acid formation

  • Demethylation processes

These transformations lead to the formation of several major metabolites, including M-3. The metabolic pathway of pyroxasulfone in plants primarily involves cleavage of the methyl sulfone bridge of the parent compound, followed by oxidation and/or demethylation of the pyrazole cleavage product .

Analytical Methods for Detection and Quantification

Enforcement Methodology

Regulatory agencies have approved analytical enforcement methodology for the detection and quantification of pyroxasulfone and its metabolites, including M-3. These methods include:

  • Liquid chromatography

  • Mass spectrometry

  • Tandem mass spectrometry (LC/MS/MS)

The Limit of Quantification (LOQ) for pyroxasulfone metabolite 3 in various matrices is typically 0.010 ppm, providing sufficient sensitivity for regulatory monitoring and risk assessment purposes .

Sample Preparation and Analysis

The analysis of pyroxasulfone metabolite 3 typically involves:

  • Extraction from the sample matrix

  • Clean-up procedures to remove interferences

  • Chromatographic separation

  • Detection and quantification using mass spectrometry

  • Confirmation of identity using characteristic mass fragments

These analytical approaches are essential for monitoring residue levels in agricultural commodities, environmental samples, and biological matrices.

Presence in Agricultural Systems

Residue Levels in Crops

Pyroxasulfone metabolite 3 has been identified as a residue of concern in various crops for tolerance setting purposes. In field studies, residue levels of M-3 were generally low:

  • In many samples, M-3 residues were below the lowest level of method validation (0.010 ppm)

  • The metabolite was detected at varying levels depending on application methods, timing, and crop types

  • M-3 is considered one of the residues of concern for tolerance enforcement in crop subgroup 6C and other crop groups

Rotational Crop Studies

Pyroxasulfone metabolite 3 has been identified as one of the primary metabolites in rotational crop studies:

  • In confined rotational crop studies with soybean, radish, and wheat, M-3 was identified as one of the primary metabolites

  • The highest total radioactive residue (TRR) of 5.2 ppm was found at the 30-day rotation in wheat straw, declining to 0.02 ppm at 485 days

  • The presence of M-3 in rotational crops indicates potential carryover from treated fields to subsequent crops

Residue Data in Specific Crop Groups

Table 1: Tolerance Levels for Pyroxasulfone and its Metabolites Including M-3 in Various Crop Groups

Crop Group/SubgroupTolerance Level (ppm)Residues of Concern
Vegetable, tuberous and corm, subgroup 1C0.08Pyroxasulfone, M-1, M-3, M-25, M-28
Vegetable, bulb, group 3-070.15Pyroxasulfone, M-1, M-3, M-25, M-28
Potato, granules/flakes0.20Pyroxasulfone, M-1, M-3, M-25, M-28
Potato, chips0.06Pyroxasulfone, M-1, M-3, M-25, M-28
Crop subgroup 6CNot specifiedPyroxasulfone, M-3, M-28
FlaxNot specifiedPyroxasulfone only
PeanutNot specifiedPyroxasulfone, M-1, M-3, M-25, M-28
Sunflower subgroup 20B0.2Pyroxasulfone, M-1, M-3, M-25, M-28

Data compiled from regulatory documentation

Regulatory Significance

Residues of Concern for Tolerance Setting

Pyroxasulfone metabolite 3 has been identified as a residue of concern for tolerance setting purposes across multiple crop groups. The Environmental Protection Agency (EPA) has established that:

  • M-3 is included as a residue of concern for tolerance enforcement and risk assessment in tuberous/corm vegetables and bulb vegetables

  • The residues of concern in wheat hay, forage, and straw for tolerance enforcement include pyroxasulfone and its metabolites M-1, M-3, and M-25

  • For crop subgroup 1C and crop group 3-07, the residues of concern for tolerance enforcement and risk assessment are pyroxasulfone and its metabolites M-1, M-3, M-25, and M-28

Tolerance Levels and Maximum Residue Limits

Regulatory agencies have established specific tolerance levels for pyroxasulfone and its metabolites, including M-3, in various agricultural commodities. These tolerance levels are based on:

  • Field residue trials

  • Processing studies

  • Rotational crop studies

  • Risk assessment considerations

Environmental Fate and Behavior

Persistence and Mobility

While the search results don't provide comprehensive information on the environmental fate of pyroxasulfone metabolite 3 specifically, some inferences can be made based on the metabolism studies:

  • The formation of M-3 through oxidation processes suggests increased polarity compared to the parent compound

  • The presence of M-3 in rotational crop studies indicates some persistence in soil environments

  • The carboxylic acid functional group likely affects soil binding characteristics and potential for leaching

Transformation in Environmental Systems

In agricultural systems, pyroxasulfone metabolite 3 appears to be one of the major transformation products:

  • M-3 was identified as one of the primary metabolites in field rotational crop studies

  • The metabolic pathway leading to M-3 formation involves oxidation processes that likely occur in both biotic and abiotic environmental compartments

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator